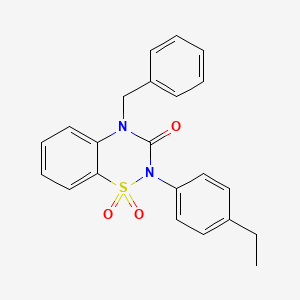

4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

CAS No.: 899976-60-4

Cat. No.: VC6690504

Molecular Formula: C22H20N2O3S

Molecular Weight: 392.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899976-60-4 |

|---|---|

| Molecular Formula | C22H20N2O3S |

| Molecular Weight | 392.47 |

| IUPAC Name | 4-benzyl-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

| Standard InChI | InChI=1S/C22H20N2O3S/c1-2-17-12-14-19(15-13-17)24-22(25)23(16-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-15H,2,16H2,1H3 |

| Standard InChI Key | JAPPEPLNOOZWOA-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 |

Introduction

The compound 4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a derivative of the benzothiadiazine family. These compounds are characterized by their fused heterocyclic structure containing sulfur and nitrogen atoms. Benzothiadiazines and their derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including diuretic, antihypertensive, and antimicrobial properties .

This specific compound features a benzothiadiazine core substituted with a benzyl group at position 4 and a 4-ethylphenyl group at position 2. The presence of the sulfonamide functional group (1,1-dioxide) contributes to its chemical reactivity and potential pharmacological applications.

Synthesis

The synthesis of benzothiadiazine derivatives often involves cyclization reactions using sulfonamides and ortho-substituted aromatic precursors. For this compound:

-

Starting Materials:

-

Benzyl chloride or benzyl bromide.

-

4-ethylphenylamine.

-

Sulfonamide precursors.

-

-

Reaction Pathway:

-

Reaction Conditions:

-

Solvents: Ethanol or dimethylformamide (DMF).

-

Catalysts: Acidic catalysts like HCl or Lewis acids.

-

Temperature: Typically between 80°C to 150°C.

-

Medicinal Chemistry

Benzothiadiazine derivatives are well-known for their pharmaceutical relevance:

-

Diuretic Activity: Compounds like hydrochlorothiazide belong to this family and are used in managing hypertension .

-

Antimicrobial Properties: Structural analogs have shown activity against multidrug-resistant bacterial strains .

Potential Applications of This Compound

While no specific pharmacological studies on this exact compound were found, its structural similarity to known bioactive molecules suggests potential in:

-

Antihypertensive drug development.

-

Antimicrobial agents targeting resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume